molecular formula C11H16N4O2 B7556548 N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No. B7556548
M. Wt: 236.27 g/mol
InChI Key: KOSWVJIKYUVKHX-UHFFFAOYSA-N
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Description

N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, also known as MPPC, is a novel compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is believed to act as a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 channels are involved in the sensation of cold and are also implicated in pain and inflammation. By blocking TRPM8 channels, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide may have potential as a treatment for pain and inflammation. Additionally, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide may have potential as a tool for studying the structure and function of TRPM8 channels.
Biochemical and Physiological Effects:
N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has been shown to reduce pain and inflammation, suggesting its potential as a therapeutic agent. N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has also been shown to have immunomodulatory effects, including the regulation of cytokine production. Additionally, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has been shown to affect the thermoregulatory system, suggesting its potential as a treatment for fever.

Advantages and Limitations for Lab Experiments

N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a stable and reliable compound that can be synthesized in high yields and purity. Additionally, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has a well-defined mechanism of action, making it a useful tool for studying ion channels. However, there are also limitations to using N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide in lab experiments. Its effects on the central nervous system may be difficult to study in vitro, and its potential as a therapeutic agent may require further validation in animal models.

Future Directions

There are several potential future directions for research on N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide. One area of interest is the development of N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide and its potential as a therapeutic agent. Finally, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide may have potential applications in other fields, such as materials science or environmental science, that have yet to be explored.

Synthesis Methods

The synthesis of N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide involves the reaction of 4-piperidone with 4-carbonylpyrazole and N-methylamine. This reaction results in the formation of N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide as a white solid with a purity of over 95%. The synthesis of N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has been optimized to produce high yields and purity, making it a reliable compound for scientific research.

Scientific Research Applications

N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its effects on the central nervous system, including its potential as a treatment for neurological disorders. N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has also been studied for its effects on the immune system and its potential as an immunomodulatory agent. Additionally, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has been studied for its potential as a tool for studying the structure and function of ion channels.

properties

IUPAC Name

N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-12-10(16)8-2-4-15(5-3-8)11(17)9-6-13-14-7-9/h6-8H,2-5H2,1H3,(H,12,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSWVJIKYUVKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)C(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

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